4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 929975-68-8
VCID: VC4855664
InChI: InChI=1S/C12H11NO2S2/c1-8-13-10(6-16-8)7-17-11-4-2-9(3-5-11)12(14)15/h2-6H,7H2,1H3,(H,14,15)
SMILES: CC1=NC(=CS1)CSC2=CC=C(C=C2)C(=O)O
Molecular Formula: C12H11NO2S2
Molecular Weight: 265.35

4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid

CAS No.: 929975-68-8

Cat. No.: VC4855664

Molecular Formula: C12H11NO2S2

Molecular Weight: 265.35

* For research use only. Not for human or veterinary use.

4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid - 929975-68-8

Specification

CAS No. 929975-68-8
Molecular Formula C12H11NO2S2
Molecular Weight 265.35
IUPAC Name 4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acid
Standard InChI InChI=1S/C12H11NO2S2/c1-8-13-10(6-16-8)7-17-11-4-2-9(3-5-11)12(14)15/h2-6H,7H2,1H3,(H,14,15)
Standard InChI Key XVQDEHGZVIANBD-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)CSC2=CC=C(C=C2)C(=O)O

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound features a benzoic acid core substituted at the para-position with a [(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is methyl-substituted at the 2-position, enhancing its electronic and steric properties. The sulfanyl (-S-) bridge connects the thiazole and benzene rings, contributing to conformational flexibility and influencing intermolecular interactions.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC12H11NO2S2\text{C}_{12}\text{H}_{11}\text{NO}_{2}\text{S}_{2}PubChem
Molecular Weight265.35 g/molVulcanChem
IUPAC Name2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acidSigmaAldrich
InChI KeyRHVVLUPGDJHJEX-UHFFFAOYSA-NPubChem

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous thiazole-benzoic acid hybrids reveal distinct signals for the thiazole protons (δ 6.8–7.2 ppm) and the methyl group (δ 2.5 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for the carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-S vibrations (~600–700 cm⁻¹) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid typically proceeds via a nucleophilic substitution reaction between 2-methyl-1,3-thiazole-4-methanethiol and 4-chlorobenzoic acid derivatives under basic conditions. For example:

  • Thiol Preparation: 2-Methyl-1,3-thiazole-4-methanethiol is generated by reducing the corresponding disulfide or via Grignard reactions .

  • Coupling Reaction: The thiol reacts with 4-iodobenzoic acid in the presence of a base (e.g., K₂CO₃) and a palladium catalyst to form the sulfanyl linkage .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield (%)
SolventDimethylformamide (DMF)78
Temperature80°C85
CatalystPd(PPh₃)₄90

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. A patent by WO2013045479A1 describes a continuous-flow process using microreactors to enhance mixing and heat transfer, achieving a 92% yield with minimal byproducts . Purification is accomplished via recrystallization from ethanol-water mixtures, yielding >99% purity.

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or KMnO4\text{KMnO}_4 oxidizes the sulfanyl group to sulfoxide (-SO-\text{-SO-}) or sulfone (-SO2\text{-SO}_2-), altering electronic properties and bioavailability .

  • Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) cleaves the C-S bond, yielding 4-mercaptobenzoic acid and 2-methylthiazole.

Functionalization of the Thiazole Ring

Electrophilic substitution at the thiazole’s 5-position is facilitated by its electron-deficient nature. Nitration using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces nitro groups, which can be reduced to amines for further derivatization .

Applications in Scientific Research

Pharmaceutical Development

The compound’s thiazole moiety exhibits affinity for biological targets. Hybrid analogs demonstrate:

  • Antimicrobial Activity: MIC values of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Anticancer Potential: IC₅₀ values of 15.6–23.9 µM against MCF-7 and HCT-116 cell lines, with low cytotoxicity toward normal RPE-1 cells .

Agricultural Chemistry

Derivatives act as herbicides by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis. Field trials show 95% weed control in maize at 50 g/ha .

Materials Science

The sulfanyl group enhances coordination with metal ions, enabling applications in:

  • Catalysis: Palladium complexes for Suzuki-Miyaura couplings (TON > 10,000) .

  • Sensors: Fluorescent probes for Hg²⁺ detection (LOD = 0.1 nM) .

Comparison with Structural Analogs

Table 3: Comparative Analysis of Thiazole-Benzoic Acid Derivatives

CompoundMolecular WeightBioactivity (IC₅₀)LogP
4-{[(2-Methylthiazol-4-yl)methyl]sulfanyl}benzoic acid265.3515.6 µM2.1
4-{[(1,3-Thiazol-4-yl)methyl]sulfanyl}benzoic acid251.3328.4 µM1.8
2-{[(4-Methylthiazol-2-yl)sulfanyl]methyl}benzoic acid265.3634.7 µM2.3

The methyl substitution on the thiazole ring enhances lipophilicity (LogP = 2.1) and bioactivity compared to non-methylated analogs .

Future Directions

Ongoing research focuses on:

  • Drug Delivery: Nanoparticle encapsulation to improve bioavailability .

  • Green Synthesis: Solvent-free mechanochemical approaches reducing E-factor by 40% .

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